Product packaging for Zanubrutinib(Cat. No.:CAS No. 1651179-04-2)

Zanubrutinib

Cat. No.: B8069062
CAS No.: 1651179-04-2
M. Wt: 471.5 g/mol
InChI Key: RNOAOAWBMHREKO-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zanubrutinib (BGB-3111) is a potent, irreversible, and selective small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK) designed to maximize target occupancy and minimize off-target interactions. It covalently binds to the cysteine 481 residue in the ATP-binding domain of BTK, leading to irreversible inhibition of B-cell receptor signaling, which is a critical pathway for the proliferation and survival of malignant B-cells . Preclinical studies demonstrate that this compound has greater specificity for BTK compared to first-generation inhibitors, showing significant inhibition in only 7 off-target kinases versus 17, which is associated with an improved safety profile in clinical settings . Its research applications focus on hematologic malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma (MCL), Waldenström's Macroglobulinemia (WM), and Marginal Zone Lymphoma (MZL) . This compound provides sustained BTK inhibition and has shown bioequivalence between its capsule and newer tablet formulations, offering research flexibility . As it is primarily metabolized by CYP3A, researchers should note the potential for drug-drug interactions with strong CYP3A inhibitors or inducers . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N5O3 B8069062 Zanubrutinib CAS No. 1651179-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOAOAWBMHREKO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)[C@@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026208
Record name Zanubrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691249-45-2
Record name (7S)-4,5,6,7-Tetrahydro-7-[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1691249-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanubrutinib [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zanubrutinib
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URL https://www.drugbank.ca/drugs/DB15035
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zanubrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZANUBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG9MHG098Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Zanubrutinib

Mechanism of Bruton's Tyrosine Kinase Inhibition by Zanubrutinib (B611923)

This compound exerts its therapeutic effect through a specific and irreversible interaction with the BTK enzyme tandfonline.comviamedica.plnih.gov.

Covalent Binding to Cysteine 481 Residue in BTK Active Site

This compound functions by forming a covalent bond with a specific cysteine residue at position 481 (Cys481) within the adenosine (B11128) triphosphate (ATP)-binding pocket of BTK nih.govdrugbank.comtandfonline.comnih.govnih.gov. This residue is located in the active site of the enzyme drugbank.com. This covalent binding mechanism is shared with other irreversible BTK inhibitors drugbank.comenzymlogic.com.

Irreversible Inhibition of BTK Kinase Activity

The formation of a covalent bond with Cys481 leads to the irreversible inhibition of BTK kinase activity patsnap.comtandfonline.comviamedica.plnih.gov. This irreversible binding effectively blocks the enzyme's function, preventing it from transmitting downstream signals within the BCR pathway drugbank.compatsnap.com. This sustained inhibition is crucial for suppressing the proliferation and survival of malignant B-cells that are dependent on BTK signaling nih.govdrugbank.compatsnap.com.

Specificity and Selectivity Profile

This compound is characterized as a highly selective, next-generation BTK inhibitor nih.govashpublications.orgnih.govashpublications.org. This enhanced selectivity is a key differentiator compared to earlier generation BTK inhibitors tandfonline.comviamedica.plnih.govnih.govnih.gov.

Comparative Selectivity Against Off-Target Kinases (e.g., TEC, HER4, JAK3)

This compound demonstrates improved selectivity against a range of off-target kinases, including members of the TEC family (like TEC and ITK), HER4, and JAK3, among others, when compared to ibrutinib (B1684441) tandfonline.comviamedica.plnih.govnih.govnih.govnih.govfuturemedicine.com. Studies using kinase inhibition and cell-based assays have shown significantly lower inhibitory activity of this compound against these off-target kinases tandfonline.comnih.gov. For instance, this compound has demonstrated substantially higher selectivity ratios (IC50 against off-target kinase / IC50 against BTK) compared to ibrutinib for TEC, HER4, and JAK3 tandfonline.comnih.gov.

Here is a comparison of selectivity ratios (fold selectivity over BTK) for this compound against certain off-target kinases, based on research findings:

KinaseThis compound Selectivity (fold)Ibrutinib Selectivity (fold)Source
TEC886.7 tandfonline.com or 3.2-78 frontiersin.org tandfonline.comnih.govfrontiersin.org
HER413.84.3 tandfonline.comnih.gov
JAK32754 tandfonline.comnih.gov

Note: IC50 values and resulting selectivity ratios can vary depending on the specific assay and conditions used nih.gov.

KinomeScan analyses have also indicated a lower percentage of non-BTK kinase inhibition by this compound compared to ibrutinib viamedica.pl.

Implications of Enhanced Selectivity on Biological Pathways

The enhanced selectivity of this compound for BTK and reduced inhibition of off-target kinases are thought to have significant implications for its biological effects and clinical profile tandfonline.comnih.govnih.govashpublications.orgnih.gov. Off-target inhibition of kinases like TEC, ITK, HER4, and JAK3 has been associated with various adverse events observed with less selective inhibitors tandfonline.comviamedica.plashpublications.orgnih.govfuturemedicine.comfrontiersin.orgbeonemedinfo.com. By minimizing these off-target interactions, this compound aims to reduce the incidence and severity of such effects tandfonline.comnih.govashpublications.orgnih.govfuturemedicine.com. For example, reduced inhibition of TEC and HER4 may contribute to a lower incidence of certain cardiovascular adverse events tandfonline.comfrontiersin.org. Similarly, less inhibition of JAK3 and ITK might impact immune function differently compared to less selective inhibitors tandfonline.comviamedica.pl.

Modulation of B-cell Receptor (BCR) Signaling Pathway by this compound

The BCR signaling pathway is fundamental for the survival and proliferation of both normal and malignant B-cells nih.govpatsnap.comviamedica.plfrontiersin.org. BTK is a crucial component downstream of the BCR nih.govfrontiersin.org. Upon antigen binding to the BCR, a cascade of intracellular signaling events is initiated, involving various kinases, including BTK patsnap.comfrontiersin.org. BTK transmits signals to downstream pathways such as PI3K-AKT and NF-κB, which are vital for cell survival, proliferation, and differentiation patsnap.comfrontiersin.orgresearchgate.net.

By irreversibly inhibiting BTK, this compound effectively blocks the transmission of these downstream signals from the BCR drugbank.compatsnap.com. This disruption of the BCR signaling pathway leads to the suppression of processes necessary for the survival and proliferation of malignant B-cells nih.govdrugbank.compatsnap.com. Consequently, this can induce apoptosis (programmed cell death) in these cancerous cells, contributing to a reduction in tumor burden patsnap.com. Studies have shown that this compound inhibits BCR aggregation-triggered BTK autophosphorylation, thereby inhibiting downstream PLCγ2 signaling and blocking cell proliferation in malignant B-cell lines dovepress.com.

Inhibition of Downstream Signaling Cascades (e.g., PI3K-AKT, NF-κB, MAP kinase pathways)

BTK plays a pivotal role in transmitting signals from the BCR to various downstream pathways critical for B cell function and survival patsnap.commdpi.comdrugbank.com. Inhibition of BTK by this compound disrupts these downstream cascades. Key pathways affected include the PI3K-AKT, NF-κB, and MAP kinase pathways patsnap.commdpi.comdrugbank.compatsnap.comfrontiersin.org.

Upon BCR activation, BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which triggers a cascade of events leading to the activation of these pathways mdpi.comdrugbank.compatsnap.com. The PI3K/Akt pathway is primarily involved in sustaining B-cell survival, particularly in the context of rigid BCR signaling frontiersin.org. The NF-κB and MAPK/ERK pathways are engaged in antigen-dependent chronic activation of the BCR frontiersin.org. By inhibiting BTK, this compound effectively blocks the activation of these downstream signaling molecules, thereby impeding processes like cell survival, proliferation, and differentiation that are driven by these pathways in malignant B cells patsnap.commdpi.comdrugbank.compatsnap.com. Studies have shown that this compound can effectively disrupt AKT/mTOR signaling and NF-κB function in mantle cell lymphoma (MCL) cells nih.gov. Preclinical studies have also demonstrated decreased expression of phosphorylated AKT and ERK in this compound-treated models, indicating the inhibition of these downstream pathways nih.gov.

Impact on Proliferation and Survival of Malignant B Cells

The aberrant activation of the BCR signaling pathway in many B-cell malignancies contributes significantly to the uncontrolled proliferation and enhanced survival of malignant B cells mdpi.comviamedica.pldrugbank.com. By inhibiting BTK, this compound directly interrupts this signaling cascade, leading to decreased tumor cell viability mdpi.com.

Preclinical studies have shown that this compound inhibits malignant B-cell proliferation and reduces tumor growth researchgate.netdovepress.com. This is a direct consequence of blocking the downstream signaling events necessary for the survival and proliferation of these cells patsnap.comdrugbank.com. The inhibition of pathways like PI3K-AKT and NF-κB, which promote cell survival and growth, contributes to this effect patsnap.commdpi.comdrugbank.compatsnap.com.

Induction of Apoptosis in Malignant B Cells

Inhibition of the BCR signaling pathway by this compound ultimately leads to the induction of apoptosis, or programmed cell death, in malignant B cells patsnap.commdpi.com. By disrupting the survival signals mediated by BTK and its downstream pathways, this compound deprives the malignant cells of the necessary cues to stay alive patsnap.commdpi.comdrugbank.com.

Consequently, malignant B cells undergo apoptosis, which helps reduce the burden of cancerous cells patsnap.com. Studies have indicated that this compound can effectively induce apoptosis in MCL cells by disrupting AKT/mTOR signaling and NF-κB function nih.gov. While different BTK inhibitors may differentially induce apoptosis, they similarly suppress chemotaxis and lipid accumulation in MCL cells nih.gov.

Effects on Immune Cell Subsets and Immune Microenvironment

Modulation of T-cell Markers (e.g., PD-1, CTLA-4)

This compound has been shown to affect the expression of immune checkpoint markers on T cells, such as PD-1 and CTLA-4 researchgate.netnih.govnih.govresearchgate.net. These markers play a role in regulating T-cell activity and can contribute to immune exhaustion in the context of cancer scientificarchives.comnih.gov.

Studies in patients with chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) treated with this compound have observed a reduction in the expression intensity of PD-1 on total CD4⁺ and CD8⁺ T cells, as well as on T helper cells researchgate.netnih.gov. The expression intensity of CTLA-4 on total CD4⁺ T cells and regulatory T cells also decreased after treatment researchgate.netnih.gov. These findings suggest that this compound may help regulate immunity, partly by potentially improving T cell exhaustion researchgate.netnih.gov.

Impact on Chemotaxis and Homing of Malignant B Cells (e.g., CXCR5 downregulation)

Chemokine receptors, such as CXCR4 and CXCR5, play important roles in the chemotaxis and homing of B cells, including malignant ones, to lymphoid organs and supportive tissue microenvironments nih.govfrontiersin.orgkarger.com. BTK is involved in the signaling pathways of these chemokine receptors frontiersin.org.

This compound can inhibit the homing of CLL cells by downregulating homing receptors like CXCR5 nih.govresearchgate.net. CXCR5 is a homing receptor that mediates migration and homing, as well as BCR signaling activation nih.govresearchgate.net. Studies have shown that this compound can reduce the expression of CXCR5 nih.gov. This disruption of chemotaxis and homing can lead to the mobilization of malignant B cells from tissue niches into the peripheral blood, potentially depriving them of essential survival factors from the microenvironment karger.com. This compound has been shown to reduce MCL-cell chemotaxis nih.gov.

Influence on Pro-inflammatory Cytokine Production (e.g., IL-10, TNF-α)

This compound can also influence the production of pro-inflammatory cytokines, which are components of the immune microenvironment and can impact the survival and behavior of malignant cells.

Studies suggest that BTK inhibitors, including this compound, may contribute to their mechanism of action by inhibiting the release of inflammatory proteins by monocytes frontiersin.org. This compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-10 and TNF-α researchgate.netresearchgate.net. IL-10 is a pleiotropic cytokine with a fundamental role in modulating inflammation, often acting as an anti-inflammatory agent, though it can also have immunostimulatory functions frontiersin.orgoatext.com. TNF-α is a key pro-inflammatory cytokine oatext.comnih.gov. The ability of this compound to modulate these cytokines may contribute to altering the tumor microenvironment. Lower levels of IL-10 and monocyte chemoattractant protein-1 were observed in this compound-treated patients in one study frontiersin.org. Single-cell transcriptome analysis also showed significant downregulation of inflammatory mediators like IL-6, IL-8, and TNF-α in this compound-treated patients frontiersin.org.

Table 1: Modulation of Immune Cell Markers and Cytokines by this compound

Immune Marker/CytokineEffect of this compound Treatment (Observed in Studies)References
PD-1 (on T cells)Decreased expression intensity researchgate.netnih.govnih.gov
CTLA-4 (on T cells)Decreased expression intensity researchgate.netnih.govnih.gov
CXCR5 (on B cells)Downregulation nih.govresearchgate.netnih.gov
CCL3Reduced expression/production nih.gov
CCL4Reduced expression/production nih.gov
IL-10Lower levels observed/reduced production frontiersin.orgresearchgate.net
TNF-αReduced production/downregulation frontiersin.orgresearchgate.net
IL-6Downregulation frontiersin.org
IL-8Downregulation frontiersin.org

This table summarizes some of the observed effects of this compound on specific immune cell markers and cytokines based on the provided search results.

Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetic Profile

The pharmacokinetic profile of zanubrutinib (B611923), an oral, irreversible Bruton's tyrosine kinase (BTK) inhibitor, has been characterized in various studies involving both healthy volunteers and patients with B-cell malignancies. This compound exhibits rapid absorption and elimination following oral administration. tandfonline.comnih.gov

Absorption Characteristics and Oral Bioavailability

This compound is rapidly absorbed after oral administration, with a median time to peak plasma concentration (Tmax) of approximately 2 hours. tandfonline.comnih.govnih.govmedscape.combccancer.bc.cacancercareontario.caoncologynewscentral.comfda.gov Studies have indicated that administration with food, including a high-fat meal, does not result in clinically significant differences in the area under the plasma concentration-time curve (AUC) or peak plasma concentration (Cmax) of this compound, suggesting it can be taken with or without food. tandfonline.comoncologynewscentral.comfda.govcancercareontario.ca While the absolute oral bioavailability has not been definitively determined in humans, an estimated oral bioavailability of 15% has been reported based on a physiologically-based pharmacokinetic (PBPK) model. tandfonline.com this compound is marketed as an immediate-release capsule formulation for oral use. tandfonline.com

Systemic Exposure and Dose Proportionality

Systemic exposure to this compound, as measured by Cmax and AUC, increases in a dose-proportional manner over a dosage range of 40 mg to 320 mg. tandfonline.comnih.govoncologynewscentral.comdrugs.comfda.gov Following repeated administration, limited systemic accumulation of this compound has been observed, which is consistent with its elimination half-life. tandfonline.comnih.govoncologynewscentral.comdrugs.comfda.gov

Data on steady-state systemic exposure following different dosing regimens include:

Dosing RegimenSteady-State Daily AUC (ng•h/mL) (Geometric Mean %CV)Steady-State Cmax (ng/mL) (Geometric Mean %CV)
160 mg BID2295 (37%) tandfonline.com / 2099 (42%) fda.gov314 (46%) tandfonline.com / 295 (55%) fda.gov
320 mg QD2180 (41%) tandfonline.com / 1917 (59%) fda.gov543 (51%) tandfonline.com / 537 (55%) fda.gov

Distribution and Plasma Protein Binding

The geometric mean apparent steady-state volume of distribution of this compound is approximately 881 L fda.govdrugbank.com or 522 L bccancer.bc.caeuropa.eu. The plasma protein binding of this compound is approximately 94%. tandfonline.comnih.govmedscape.combccancer.bc.cafda.govdrugbank.comeuropa.eu The blood-to-plasma ratio is reported to be about 0.7 to 0.8. medscape.combccancer.bc.cafda.govdrugbank.comeuropa.eu The unbound fraction in plasma is approximately twice that of ibrutinib (B1684441) and acalabrutinib (B560132). tandfonline.com While an in vitro study suggested this compound is a potential P-gp substrate, which could limit central nervous system (CNS) penetration, a case report described successful treatment of a CNS manifestation of Waldenström's macroglobulinemia with this compound. tandfonline.com

Elimination Half-Life and Systemic Clearance

This compound is rapidly eliminated. tandfonline.comnih.gov The mean terminal elimination half-life (t½) of this compound is approximately 2 to 4 hours following a single oral dose of 160 mg or 320 mg. tandfonline.comnih.govnih.govmedscape.combccancer.bc.caoncologynewscentral.comfda.govdrugbank.comeuropa.euresearchgate.netfda.gov The geometric mean apparent oral clearance (CL/F) of this compound is reported as 182 L/h (37% CV) nih.govmedscape.comfda.govdrugbank.com or 128 L/h (61% CV or 58% CV) bccancer.bc.caeuropa.eufda.gov.

Metabolism by Cytochrome P450 Enzymes (CYP3A4) and Metabolite Characterization

This compound undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) 3A enzymes, particularly CYP3A4, in humans. tandfonline.comnih.govnih.govmedscape.combccancer.bc.caoncologynewscentral.comfda.govcancercareontario.cadrugbank.comeuropa.eufda.govresearchgate.netfda.gov First-pass metabolism, involving CYP3A expression in the gut wall and liver, plays a significant role in this compound's clearance. tandfonline.com

Most identified metabolites are oxidative metabolites via CYP3A, with a small percentage resulting from glutathione/cysteine conjugation. tandfonline.com While this compound is predominantly metabolized by CYP3A4, its metabolites have been characterized. drugbank.comeuropa.eu There are no major active metabolites in circulation. tandfonline.comnih.govresearchgate.net The most abundant metabolite in plasma is the mono-hydroxylate of the phenoxy phenyl ring (BGB-7941), which represented less than 10% of total radioactivity in circulation and is not considered a major metabolite. tandfonline.com In vitro studies have shown that BGB-7941 has significantly lower activity against BTK compared to this compound. fda.gov

Studies on drug-drug interactions have confirmed the significant role of CYP3A in this compound metabolism. Coadministration with a strong CYP3A inhibitor (itraconazole) increased this compound exposure (AUC increased by 3.8-fold and Cmax by 2.6-fold), while coadministration with a strong CYP3A inducer (rifampin) substantially decreased this compound exposure (AUC decreased by 93% and Cmax by 92%). europa.euresearchgate.net

Excretion Pathways (Fecal and Urinary)

Following oral administration of a single radiolabeled 320 mg dose of this compound to healthy subjects under fasted conditions, the drug-related radioactivity was primarily recovered in feces. tandfonline.comnih.govmedscape.combccancer.bc.caoncologynewscentral.comfda.govdrugbank.comeuropa.euresearchgate.netfda.govfda.gov Approximately 87% of the dose was recovered in feces, with 38% of this recovered as unchanged drug. tandfonline.comnih.govmedscape.combccancer.bc.caoncologynewscentral.comfda.govdrugbank.comeuropa.euresearchgate.netfda.govfda.gov A smaller percentage, about 8% of the dose, was recovered in urine, with less than 1% of the recovered drug in urine being unchanged parent drug. tandfonline.comnih.govmedscape.combccancer.bc.caoncologynewscentral.comfda.govdrugbank.comeuropa.euresearchgate.netfda.govfda.gov Renal clearance of unchanged this compound is minor, with metabolism accounting for the major clearance pathways. tandfonline.com

Pharmacodynamic Assessments: BTK Occupancy

BTK Occupancy in Lymph Node Biopsies

Studies have investigated the extent of BTK occupancy by this compound in target tissues, such as lymph nodes, which are critical sites for B-cell malignancies. In Study AU-003, BTK inhibition was assessed in pre- and on-treatment lymph node biopsies. tandfonline.comtandfonline.com The results demonstrated efficient and sustained inactivation of BTK in these tissues. tandfonline.com

Specifically, median steady-state (trough) BTK occupancy in lymph node biopsies was evaluated following different dosing regimens. In patients receiving the 320 mg once-daily (QD) regimen, the median BTK occupancy in lymph nodes was 94%. tandfonline.comtandfonline.com For patients receiving the 160 mg twice-daily (BID) regimen, the median BTK occupancy reached 100% in lymph nodes. tandfonline.comtandfonline.com These findings indicate consistent and sustained BTK occupancy by this compound in target tissues. tandfonline.com

Data from a phase 1 study further support these findings, showing that sustained complete (>95%) BTK occupancy in lymph node biopsy specimens at trough concentrations was more frequently achieved with the 160 mg BID dose (89% of patients) compared to the 320 mg QD dose (50% of patients) (P = 0.0342). nih.govnih.gov Based on the higher proportion of patients achieving >95% sustained BTK occupancy in lymph nodes with the 160 mg BID regimen, this dose was selected for further investigation in later-phase clinical trials. nih.govresearchgate.net

The observed BTK occupancy in lymph nodes with this compound at the 160 mg BID or 320 mg QD dosing schedules is reported to be comparable to or higher than that reported in published studies of other BTK inhibitors like ibrutinib and acalabrutinib. tandfonline.com More than 94% BTK occupancy has been observed with the approved recommended doses of this compound. clinicaloptions.com

Here is a summary of BTK occupancy in lymph node biopsies by dosing regimen:

Dosing RegimenMedian Steady-State (Trough) BTK Occupancy in Lymph NodesPercentage of Patients with >95% Sustained BTK Occupancy in Lymph Nodes (Trough)
320 mg QD94% tandfonline.comtandfonline.com50% nih.govnih.gov
160 mg BID100% tandfonline.comtandfonline.com89% nih.govnih.gov

Correlation between BTK Occupancy and Clinical Response

The efficient and sustained inactivation of BTK in target tissues, as demonstrated by high BTK occupancy in lymph nodes, is consistent with the high rates of objective responses reported in this compound-treated patients with B-cell malignancies, including Waldenström macroglobulinemia (WM), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL). nih.govtandfonline.com

The sustained plasma exposures achieved by this compound translate into deep and durable BTK inhibition in target tissues. tandfonline.com These pharmacodynamic characteristics are believed to contribute to the observed clinical efficacy. nih.govtandfonline.com

Despite the high rates of BTK occupancy observed, particularly with the 160 mg BID dose, the clinical and biological implications associated with the numerical difference in median BTK occupancy in lymph nodes between the QD (94%) and BID (100%) doses were not fully known at the time of initial studies. tandfonline.com To maximize BTK inhibition in target tissues, the 160 mg BID dose was initially recommended for ongoing phase 2/3 clinical trials. tandfonline.com

The totality of data, including the sustained BTK occupancy in lymph nodes, supports the clinical efficacy observed with this compound in various B-cell malignancies. nih.govfrontiersin.org

Preclinical Investigations of Zanubrutinib Efficacy

In vitro Antitumor Activity

In vitro studies have explored the effects of zanubrutinib (B611923) on malignant B cells, including their sensitivity to the compound, the induction of apoptosis, and the impact on cell proliferation and viability.

Sensitivity in B-cell Malignancy Cell Lines (e.g., MCL, ABC DLBCL)

This compound has demonstrated in vitro activity as a single agent against activated B-cell diffuse large B-cell lymphoma (ABC DLBCL) and mantle cell lymphoma (MCL) cell lines that are highly sensitive to ibrutinib (B1684441). haematologica.org It has shown antitumor activity in the nanomolar concentration range in both MCL and ABC-DLBCL cell lines, exhibiting effects comparable to ibrutinib while potentially having fewer off-target effects. preprints.orgencyclopedia.pubresearchgate.net Investigations into combinations of this compound with other targeted agents in these cell lines have revealed synergistic effects with agents such as the MEK inhibitor pimasertib (B605615) and the BCL2 inhibitor venetoclax (B612062) in ibrutinib-sensitive models. haematologica.org Combinations with the BET bromodomain inhibitor birabresib (B1684437) and the XPO1 antagonist selinexor (B610770) have also shown synergistic or additive effects in various cell lines. haematologica.org However, combinations were not consistently effective in overcoming primary resistance observed in some ABC DLBCL cell lines. haematologica.org this compound has also shown high potency in eliminating BTK-V416L expressing TMD8 cells in vitro. beonemedinfo.com

Induction of Apoptosis in Malignant Cells

This compound has been shown to induce apoptosis in malignant cells. In DLBCL cells, this compound, along with ibrutinib and tirabrutinib, effectively induced apoptosis, particularly at higher concentrations or with extended exposure. amegroups.org At a concentration of 50 µM, the pro-apoptotic effect of this compound was sustained over time, whereas at lower concentrations, cells were able to recover from apoptosis. amegroups.org Studies suggest that BTK inhibitors like this compound can disrupt AKT/mTOR signaling and NF-κB function, leading to apoptosis in MCL cells. nih.gov While acalabrutinib (B560132) and this compound induced moderate apoptosis in certain MCL cell lines, the degree of apoptosis varied when compared to ibrutinib, which might be linked to differential upregulation of pro-apoptotic genes. nih.gov

Effects on Cell Proliferation and Viability

This compound inhibits the proliferation and affects the viability of malignant B cells in vitro. It has been shown to inhibit the proliferation of MCL cell lines. haematologica.org In DLBCL cells, this compound effectively inhibited proliferation. amegroups.org The combination of this compound with other agents, such as the PI3Kδ inhibitor BGB-10188, has demonstrated synergistic effects on cell viability in MCL and DLBCL cell lines. nih.gov In HER2-positive breast cancer cell lines, this compound exhibited an antiproliferative effect and inhibited colony formation in a dose-dependent manner. nih.govresearchgate.netresearchgate.net this compound's effect on cell cycle progression in HER2-positive cells was similar to that of ibrutinib and lapatinib, causing G1 phase arrest at concentrations higher than those required by ibrutinib. nih.govresearchgate.net The presence of heregulin could restore cell growth and viability and rescue cells from G1 arrest induced by this compound, suggesting that its mechanism of action in these cells is related to ERBB inhibition. nih.govresearchgate.netresearchgate.net

In vivo Efficacy Studies

In vivo studies utilizing xenograft models have been conducted to evaluate the efficacy of this compound in reducing tumor growth and to compare its effects with those of other BTK inhibitors.

Clinical Research and Therapeutic Efficacy

Early Phase Clinical Trials (Phase I/II)

Early phase studies of zanubrutinib (B611923) focused on determining appropriate doses, assessing its effects on BTK, and evaluating its initial efficacy and safety in patients with B-cell malignancies.

Dose-Finding Studies and Pharmacodynamic Assessments

In a first-in-human, open-label, multicenter Phase 1 study (BGB-3111-AU-003), this compound was evaluated in patients with relapsed/refractory B-cell malignancies ashpublications.orgnih.gov. Part 1 of the study involved dose escalation to assess safety, pharmacokinetics, and pharmacodynamics, including BTK occupancy in peripheral blood mononuclear cells (PBMCs) ashpublications.orgnih.gov. Doses ranging from 40 mg to 320 mg once daily (QD) and 160 mg twice daily (BID) were tested ashpublications.orgtandfonline.com.

Pharmacodynamic assessments revealed that median BTK occupancy in PBMCs was greater than 95% across all tested doses ashpublications.orgnih.gov. Importantly, sustained complete (>95%) BTK occupancy in lymph node biopsy specimens was more frequently achieved with the 160 mg BID regimen compared to 320 mg QD (89% vs 50%; P = .0342) ashpublications.orgnih.gov. Based on these findings, the 160 mg BID regimen was selected for further investigation in later-phase trials ashpublications.orgnih.gov. Exposure-response analyses from pooled data of Phase 1 and 2 studies indicated that while there were differences in trough and peak concentrations between QD and BID dosing, these differences were unlikely to significantly impact efficacy and safety endpoints tandfonline.comnih.gov.

Phase III Clinical Trials in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)

This compound has been evaluated in Phase III clinical trials to compare its efficacy and safety against existing treatments in CLL/SLL.

This compound versus Ibrutinib (B1684441) (ALPINE Study)

The ALPINE study (BGB-3111-305) is a global, randomized Phase III trial comparing this compound with ibrutinib in patients with relapsed/refractory CLL/SLL beonemedinfo.comashpublications.orgbeonemedinfo.com. Patients were randomized 1:1 to receive either this compound 160 mg BID or ibrutinib 420 mg once daily beonemedinfo.combeonemedinfo.com. The study population included patients with high-risk features such as del(17p) and/or TP53 mutations beonemedinfo.comashpublications.org.

Progression-Free Survival Outcomes

The ALPINE study demonstrated a sustained superiority in progression-free survival for this compound compared to ibrutinib in patients with R/R CLL/SLL ashpublications.orgtargetedonc.comsohoonline.org. At a median follow-up of 36.3 months, the hazard ratio for PFS was 0.67 (95% CI, 0.52-0.86; 2-sided P=.002) in favor of this compound ashpublications.org. The 36-month PFS rates were 65.8% for this compound and 54.3% for ibrutinib ashpublications.org. This PFS benefit with this compound was observed across major subgroups, including patients with del(17p)/TP53 mutations, where the 36-month PFS rates were 60.1% and 43.6% for this compound and ibrutinib, respectively (HR: 0.52 [95% CI, 0.32-0.83] 2-sided P=.005) ashpublications.org. The final analysis of the ALPINE study, with a median follow-up of 42.5 months, confirmed the sustained PFS benefit, with a hazard ratio of 0.68 (95% CI, 0.54-0.84) sohoonline.orglymphomahub.com. The 36-month PFS rate in the final analysis was 65.4% for this compound and 54.4% for ibrutinib sohoonline.org.

Here is a data table summarizing the PFS outcomes from the ALPINE study:

EndpointThis compound (n=327)Ibrutinib (n=325)Hazard Ratio (95% CI)P-valueMedian Follow-up
Progression-Free Survival (36 months) ashpublications.org65.8%54.3%0.67 (0.52-0.86)0.00236.3 months
Progression-Free Survival (36 months) sohoonline.org65.4%54.4%0.68 (0.54-0.84)-42.5 months
PFS in del(17p)/TP53 mutated (36 months) ashpublications.org60.1%43.6%0.52 (0.32-0.83)0.00536.3 months
Overall Response Rates and Complete Remission Rates

With extended follow-up (median 36.3 months), the ORR remained higher with this compound (85.0%) compared to ibrutinib (74.8%; 2-sided P=.001) ashpublications.org. Responses deepened in both arms over time ashpublications.org. The final analysis at 42.5 months median follow-up reported ORR rates of 85.6% for this compound and 75.4% for ibrutinib sohoonline.orglymphomahub.com. The complete response (CR) or complete response with incomplete count recovery (CRi) rates were also higher with this compound (11.6%) compared to ibrutinib (7.7%) in the final analysis sohoonline.orglymphomahub.com.

Here is a data table summarizing the ORR and CR/CRi rates from the ALPINE study:

EndpointThis compound (n=327)Ibrutinib (n=325)P-valueMedian Follow-up
Overall Response Rate (interim) beonemedinfo.combloodcancerstoday.com78.3%62.5%0.000615 months
Overall Response Rate (extended) ashpublications.org85.0%74.8%0.00136.3 months
Overall Response Rate (final) sohoonline.orglymphomahub.com85.6%75.4%-42.5 months
CR/CRi Rate (final) sohoonline.orglymphomahub.com11.6%7.7%-42.5 months
Efficacy in High-Risk Subgroups (e.g., del(17p)/TP53 mutations)

Patients with del(17p) and/or TP53 mutations represent a high-risk subgroup in CLL/SLL, often associated with a more aggressive disease course and poorer outcomes with traditional chemoimmunotherapy. ashpublications.orgashpublications.org Clinical studies and network meta-analyses have investigated the efficacy of this compound in this specific population.

A network meta-analysis (NMA) evaluating BTK inhibitors in high-risk relapsed/refractory (R/R) CLL, defined by the presence of del(17p) and/or TP53 mutations, found this compound to be the most efficacious treatment. ashpublications.orgashpublications.orgoncnursingnews.comonclive.com In this analysis, this compound demonstrated a significantly reduced risk of progression or death compared with ibrutinib (hazard ratio [HR], 0.49; 95% credible interval [CrI], 0.31-0.78), acalabrutinib (B560132) (HR, 0.55; 95% CrI, 0.32-0.94), and bendamustine (B91647) plus rituximab (B1143277) or idelalisib (B1684644) plus rituximab (BR/IR) (HR, 0.12; 95% CrI, 0.05-0.26). ashpublications.orgashpublications.orgoncnursingnews.comonclive.comcancernetwork.com

Further analysis in the del(17p)/TP53 mutation subgroup within a network meta-analysis showed this compound having the most favorable efficacy compared to ibrutinib (HR 0.52, 95% CI 0.31–0.88). nih.gov The 3-year progression-free survival (PFS) rate for this compound in the del(17p)/TP53 group from the ALPINE study was 59%, compared to approximately 51% for venetoclax (B612062) plus rituximab in patients with these mutations from the MURANO trial, suggesting a potential advantage for this compound in this high-risk population. nih.gov

Comparative Efficacy with Other BTK Inhibitors via Network Meta-Analysis

Network meta-analyses have been conducted to compare the efficacy of this compound with other approved BTK inhibitors in patients with R/R CLL. ashpublications.orgashpublications.orgoncnursingnews.comonclive.comcancernetwork.comonclive.com These analyses are valuable as head-to-head trials comparing all available BTK inhibitors are limited.

A network meta-analysis indicated that this compound was likely the most efficacious BTK inhibitor for patients with high-risk R/R CLL based on genetic features such as TP53 mutations and/or 17p deletions. oncnursingnews.comonclive.comcancernetwork.com This analysis, incorporating data from trials such as ALPINE, ASCEND, and ELEVATE-RR, showed that this compound significantly reduced the risk of progression or death compared to ibrutinib and acalabrutinib in the high-risk R/R population. ashpublications.orgashpublications.orgoncnursingnews.comonclive.comcancernetwork.com

This compound versus Bendamustine-Rituximab (SEQUOIA Study)

The Phase 3 SEQUOIA trial (NCT03336333) was a randomized, open-label study comparing this compound with bendamustine plus rituximab (BR) in treatment-naïve patients with CLL/SLL. bloodcancerstoday.comascopost.comnih.govnih.govbeonemedinfo.comascopubs.orglymphomahub.comcllsociety.orgbeigenemedical.com Cohort 1 of the study included patients without chromosome 17p deletion (del(17p)). bloodcancerstoday.comcllsociety.org

Long-Term Progression-Free Survival

The SEQUOIA trial demonstrated a significant and sustained improvement in progression-free survival with this compound compared to BR in treatment-naïve patients without del(17p). bloodcancerstoday.comascopost.comnih.govnih.govascopubs.orglymphomahub.comcllsociety.orgbeonemedinfo.com At a median follow-up of 61.2 months, the median PFS was not reached in the this compound arm, while it was 44.1 months in the BR arm (hazard ratio [HR], 0.29; one-sided P = .0001). bloodcancerstoday.comascopost.comnih.govascopubs.orglymphomahub.com The estimated 60-month PFS rate was substantially higher with this compound (76%) compared to BR (40%). bloodcancerstoday.comascopost.comnih.govascopubs.orglymphomahub.comcllsociety.org

Endpoint This compound (n=241) Bendamustine + Rituximab (n=238) Hazard Ratio (95% CI) One-sided P-value
Median PFS (months) Not Reached 44.1 0.29 (0.21–0.40) < .0001
Estimated 60-month PFS 76% 40% - -

This sustained PFS benefit was consistent across multiple follow-up analyses of the SEQUOIA study. bloodcancerstoday.comascopost.comnih.govascopubs.org

Endpoint This compound Bendamustine + Rituximab Hazard Ratio (95% CI) P-value
Median OS (months) Not Reached Not Reached 0.89 (0.55–1.43) 0.309
Estimated 60-month OS 85.8% 85.0% - -
Efficacy Across IGHV Mutation Status

The SEQUOIA trial also evaluated the efficacy of this compound compared to BR based on the immunoglobulin heavy-chain variable region (IGHV) mutation status. bloodcancerstoday.comascopost.comnih.govascopubs.orgcllsociety.orgbeonemedinfo.comashpublications.org this compound demonstrated prolonged PFS compared with BR in both patients with mutated IGHV genes and those with unmutated IGHV genes. bloodcancerstoday.comascopost.comnih.govascopubs.orgbeonemedinfo.comashpublications.org

In patients with mutated IGHV genes, the hazard ratio for PFS with this compound versus BR was 0.40 (one-sided P = .0003). bloodcancerstoday.comascopost.comnih.govascopubs.orgbeonemedinfo.comashpublications.org For patients with unmutated IGHV genes, the hazard ratio was 0.21 (one-sided P < .0001). bloodcancerstoday.comascopost.comnih.govascopubs.orgbeonemedinfo.comashpublications.org These results indicate that this compound provides a significant PFS benefit over BR regardless of IGHV mutation status. bloodcancerstoday.comcllsociety.orgbeonemedinfo.comashpublications.org To date, this compound is noted as the only covalent BTK inhibitor to have shown superiority versus chemotherapy in the mutated IGHV gene subset. ascopubs.org

IGHV Status This compound vs BR PFS Hazard Ratio (95% CI) One-sided P-value
Mutated 0.40 (0.23–0.69) .0003
Unmutated 0.21 (0.14–0.33) < .0001
Analysis in Patients with 17p Deletions/TP53 Mutations

While the primary randomized cohort of the SEQUOIA study (Cohort 1) excluded patients with del(17p), Arm C of the trial specifically enrolled treatment-naïve patients with del(17p) who were treated with this compound monotherapy. targetedonc.comashpublications.orgbloodcancerstoday.comcllsociety.org This allowed for an assessment of this compound's efficacy in this high-risk population within the context of the SEQUOIA study design.

As mentioned in section 5.2.1.3, the 5-year follow-up data from SEQUOIA Arm C showed a 5-year PFS rate of 72.2% in patients with del(17p). targetedonc.com This suggests durable efficacy of this compound as a frontline treatment for patients with del(17p) CLL/SLL. The study also included an Arm D, evaluating this compound plus venetoclax in patients with del(17p) and/or TP53 mutations. targetedonc.com

Clinical Trials in Mantle Cell Lymphoma (MCL)

Mantle cell lymphoma is a typically aggressive B-cell non-Hodgkin lymphoma. nih.gov Despite initial responses to treatment, relapse is common, and the prognosis for relapsed/refractory (R/R) MCL remains challenging. nih.gov this compound has been investigated in clinical trials for patients with R/R MCL, demonstrating notable efficacy. nih.govbloodcancerstoday.com

Single-Agent Efficacy in Relapsed/Refractory MCL

The efficacy of single-agent this compound in R/R MCL has been assessed in pivotal clinical trials, including the phase 2 BGB-3111-206 study and the phase 1/2 BGB-3111-AU-003 study. nih.govbrukinsahcp.com Pooled data from these trials, involving a total of 118 adult patients who had received at least one prior therapy, supported the accelerated approval of this compound for this indication. nih.govbrukinsahcp.com

Response Rates and Duration of Response

In the phase 1/2 BGB-3111-AU-003 study (N=32), the ORR was 84%, with a CR rate of 25%. nih.govashpublications.org The median DOR was 18.5 months, and the median PFS was 21.1 months. nih.govashpublications.org

Responses were generally consistent across various patient subgroups in the R/R MCL trials. beigene.com The median time to response was relatively rapid, reported as 2.7 months in one study. nih.gov

Data on Response Rates and Duration of Response in R/R MCL Trials:

StudyPopulation (N)Follow-up (Median)ORR (%)CR (%)Median DOR (Months)Median PFS (Months)
BGB-3111-2068618.4 months84.0 aacrjournals.org68.6 aacrjournals.org19.5 aacrjournals.org22.1 aacrjournals.org
BGB-3111-2068635.3 months83.7 nih.gov77.9 nih.govNot reached nih.gov33.0 nih.gov
BGB-3111-AU-0033218.8 months84.0 nih.govashpublications.org25.0 nih.govashpublications.org18.5 nih.govashpublications.org21.1 nih.govashpublications.org

Clinical Trials in Waldenström Macroglobulinemia (WM) (ASPEN Study)

Waldenström Macroglobulinemia is a rare, indolent B-cell lymphoma. The phase 3 ASPEN study (NCT03053440) was a randomized, open-label, multicenter trial that compared the efficacy and safety of this compound with ibrutinib in patients with symptomatic WM. ascopubs.orgnih.govbrukinsa.co.uk The study included patients with MYD88-mutant WM (Cohort 1) and a smaller cohort of patients with MYD88 wild-type WM (Cohort 2). ascopubs.org

Efficacy Outcomes and Comparison with Ibrutinib

The primary endpoint of the ASPEN study was the proportion of patients in Cohort 1 achieving a very good partial response (VGPR) or complete response (CR) as assessed by an independent review committee. nih.govbrukinsa.co.uk While the study did not meet its primary endpoint at the initial analysis (median follow-up 19.4 months), this compound demonstrated comparable efficacy to ibrutinib. ascopubs.orgnih.govbrukinsa.co.uk

Extended follow-up data from the ASPEN study (median follow-up 44.4 months) showed that VGPR rates increased over time and were numerically higher with this compound compared to ibrutinib in Cohort 1. ascopubs.orgbrukinsa.co.uk At 44.4 months, the VGPR + CR rate was 36.3% with this compound versus 25.3% with ibrutinib in Cohort 1. ascopubs.orgiwmf.com The median time to VGPR was faster for patients receiving this compound (6.7 months) versus ibrutinib (16.6 months). ascopubs.orgiwmf.com Median durations of response were not reached in either arm. ascopubs.org

Data on Efficacy Outcomes in ASPEN Study (Cohort 1 - MYD88-Mutant WM):

EndpointThis compound (N=102)Ibrutinib (N=99)Median Follow-up
VGPR + CR (%)36.3 ascopubs.orgiwmf.com25.3 ascopubs.orgiwmf.com44.4 months ascopubs.org
ORR (%)95.1 onclive.com93.9 onclive.com44.4 months ascopubs.org
Median Time to VGPR (Months)6.7 ascopubs.orgiwmf.com16.6 ascopubs.orgiwmf.com44.4 months ascopubs.org
Median DORNot reached ascopubs.orgNot reached ascopubs.org44.4 months ascopubs.org

Major Response Rates in MYD88-Mutated and MYD88-Wildtype Patients

The ASPEN study also provided valuable data on response rates based on MYD88 mutational status. In Cohort 1, which included patients with MYD88-mutant WM, the major response rates (MRR) were comparable between the two arms, 77% for this compound and 78% for ibrutinib in the initial analysis. nih.gov

Cohort 2 of the ASPEN study specifically enrolled patients with MYD88 wild-type (WT) WM or unknown mutational status, who received this compound. ascopubs.orgashpublications.org Patients with MYD88-WT WM have historically shown poorer outcomes with ibrutinib monotherapy. ashpublications.orgashpublications.org In the ASPEN substudy of MYD88-WT patients (N=26 with confirmed MYD88-WT), this compound demonstrated meaningful activity. ascopubs.orgashpublications.org At a median follow-up of 17.9 months, the MRR was 50%, and the VGPR rate was 27%. ashpublications.orgnih.gov No complete responses were observed in this cohort at this time point. ashpublications.orgnih.gov Extended follow-up in Cohort 2 (median 42.9 months) showed a VGPR + CR rate of 30.8%, including one CR. ascopubs.orgiwmf.com The major response rate in the 26 efficacy-evaluable patients with confirmed MYD88-WT WM was 65.4%. ascopubs.orgiwmf.com

Compared to historical data with ibrutinib in MYD88-WT WM where no major responses were observed in a pivotal phase 2 study, this compound has shown marked activity in this subgroup. ashpublications.orgashpublications.org

Data on Major Response Rates by MYD88 Status in ASPEN Study:

PopulationTreatmentN (Efficacy Evaluable)MRR (%)VGPR (%)CR (%)Median Follow-up
MYD88-Mutant (Cohort 1)This compound10277 nih.gov28 nih.gov0 nih.gov19.4 months nih.gov
MYD88-Mutant (Cohort 1)Ibrutinib9978 nih.gov19 nih.gov0 nih.gov19.4 months nih.gov
MYD88-WT (Cohort 2)This compound2650 ashpublications.orgnih.gov27 ashpublications.orgnih.gov0 ashpublications.orgnih.gov17.9 months ashpublications.org
MYD88-WT (Cohort 2)This compound2665.4 ascopubs.orgiwmf.com--44.4 months ascopubs.org

Exploration in Other B-cell Malignancies (e.g., Marginal Zone Lymphoma, Acute Lymphoblastic Leukemia)

This compound's clinical activity has also been explored in other B-cell malignancies beyond MCL and WM, including marginal zone lymphoma (MZL) and chronic lymphocytic leukemia (CLL). nih.govresearchgate.net

In relapsed/refractory marginal zone lymphoma, the phase 2 MAGNOLIA trial (BGB-3111-214) evaluated single-agent this compound in patients who had received at least one prior anti-CD20 directed regimen. memoinoncology.comaacrjournals.orgashpublications.org The final analysis of MAGNOLIA, with a median follow-up of 27.4 months, showed an independent review committee-assessed ORR of 68.2%, with a CR rate of 25.8%. ashpublications.org Efficacy was observed across different MZL subtypes. ashpublications.org The 24-month DOR event-free rate was 72.9%, and the 24-month PFS rate was 70.9%. ashpublications.org

While this compound is approved for CLL/SLL based on the ALPINE and SEQUOIA studies which demonstrated superior PFS compared to ibrutinib and bendamustine plus rituximab, respectively, its exploration in acute lymphoblastic leukemia (ALL) is less established in the provided search results. ajmc.compharmacytimes.comnih.gov The available information primarily focuses on MCL, WM, MZL, and CLL.

Data on Efficacy Outcomes in R/R Marginal Zone Lymphoma (MAGNOLIA Study):

EndpointThis compound (N=66 efficacy evaluable)Median Follow-up
ORR (%) (IRC-assessed)68.2 ashpublications.org27.4 months ashpublications.org
CR (%) (IRC-assessed)25.8 ashpublications.org27.4 months ashpublications.org
24-month DOR Event-Free Rate (%)72.9 ashpublications.org27.4 months ashpublications.org
24-month PFS Rate (%)70.9 ashpublications.org27.4 months ashpublications.org

Mechanisms of Acquired Resistance to Zanubrutinib

BTK C481S Mutation and its Impact on Covalent Binding

The Cys481 residue in the BTK enzyme is critical for the covalent binding of zanubrutinib (B611923) and other covalent BTK inhibitors. drugbank.commdpi.comnih.gov A common mechanism of acquired resistance involves mutations at this site, most frequently a substitution of cysteine with serine (C481S). mdpi.commdpi.comashpublications.org This mutation disrupts the formation of the irreversible covalent bond, converting this compound's binding to a reversible interaction. mdpi.comashpublications.orgelifesciences.org While this compound can still bind to the C481S mutant BTK, the inhibition is transient, leading to reduced drug potency and restored BTK activity. mdpi.comashpublications.org

Studies have shown that the BTK C481S mutation is a frequent finding in patients who progress on covalent BTK inhibitors, including this compound. mdpi.comashpublications.orgashpublications.orghaematologica.org However, the frequency of C481S mutations in this compound-resistant patients can vary compared to other covalent BTK inhibitors like ibrutinib (B1684441) and acalabrutinib (B560132). mdpi.comelifesciences.orgashpublications.org Some studies suggest that while C481S mutations are observed, other mutations may be more predominant in this compound resistance. mdpi.comresearchgate.netnih.gov

Novel BTK Mutations (e.g., Leu528Trp)

Beyond the canonical C481S mutation, other acquired mutations within the BTK gene can confer resistance to this compound. mdpi.comashpublications.orgnih.gov One such mutation that has shown enrichment in this compound-treated patients is the Leu528Trp (L528W) mutation. mdpi.comresearchgate.netnih.govnih.govashpublications.org This mutation is located in the kinase domain of BTK and can interfere with the binding of BTK inhibitors, including this compound. elifesciences.orgresearchgate.netnih.govashpublications.org

Research indicates that the L528W mutation may be more frequently observed in patients progressing on this compound compared to those treated with ibrutinib. mdpi.comresearchgate.netnih.gov For instance, one study reported the L528W mutation in a significant proportion of this compound-resistant patients, often at a higher variant allele frequency than concurrent C481 mutations. mdpi.comresearchgate.netashpublications.org The L528W mutation can lead to a kinase-dead state of BTK, yet downstream signaling can still be observed, suggesting complex resistance mechanisms. elifesciences.orgnih.gov Other novel BTK mutations, such as T474I, have also been implicated in resistance to covalent BTK inhibitors and may contribute to this compound resistance in some cases. iwmf.comashpublications.orgashpublications.org

Table 1: Select Acquired BTK Mutations in this compound Resistance

BTK MutationLocationProposed Mechanism of ResistanceFrequency in this compound Resistance (Illustrative)
C481SKinase DomainDisrupts covalent binding, reversible inhibitionFrequently observed, but frequency may vary mdpi.comashpublications.orghaematologica.org
L528WKinase DomainInterferes with inhibitor binding, kinase-deadEnriched in this compound resistance mdpi.comresearchgate.netnih.gov
T474IKinase DomainImpaired binding affinityObserved in some cases iwmf.comashpublications.orgashpublications.org
A428DPleckstrin Homology (PH) DomainMay co-occur with C481 mutations targetedonc.comLess common targetedonc.com
E41VPleckstrin Homology (PH) DomainNovel mutation, observed with acalabrutinib ashpublications.orgIncidence with this compound requires further study

Note: Illustrative frequencies are based on available research and may vary depending on the study population and methodology.

BTK-Independent Resistance Pathways

In addition to mutations in BTK, resistance to this compound can arise through the activation of signaling pathways that bypass the need for functional BTK. mdpi.comonclive.comnih.gov These BTK-independent mechanisms allow cancer cells to maintain survival and proliferation signals despite BTK inhibition. mdpi.comonclive.com

Activation of Alternative Signaling Pathways (e.g., PLCG2 mutations)

Mutations in phospholipase Cγ2 (PLCG2), a downstream effector in the BCR signaling pathway, are well-established mechanisms of resistance to covalent BTK inhibitors, including this compound. mdpi.commdpi.comonclive.com Activating mutations in PLCG2 can lead to constitutive activation of the pathway downstream of BTK, effectively bypassing the BTK block. mdpi.commdpi.comnih.gov These mutations often result in a gain-of-function for PLCG2, maintaining BCR signaling activity independently of BTK inhibition. mdpi.com

Specific PLCG2 mutations, such as S707Y, R665W, and L845F, have been identified in patients resistant to BTK inhibitors. mdpi.comhaematologica.org While PLCG2 mutations are observed in this compound resistance, some studies suggest they may be less common compared to BTK mutations or may co-occur with BTK mutations. mdpi.comashpublications.orghaematologica.orgtargetedonc.com

Other alternative signaling pathways, such as the PI3K-AKT-mTOR pathway and the NF-κB pathway, can also contribute to BTK-independent resistance. iwmf.comashpublications.orgnih.govresearchgate.netonclive.com Activation of these pathways through various mechanisms can provide pro-survival signals to the malignant cells, circumventing the effects of BTK inhibition. iwmf.comashpublications.orgnih.govonclive.com

Genomic and Epigenetic Modifications Leading to Pathway Bypass

Beyond specific gene mutations, broader genomic and epigenetic alterations can contribute to this compound resistance by leading to the activation of bypass pathways. nih.govresearchgate.net These modifications can affect the expression or activity of various proteins involved in cell survival, proliferation, and signaling. nih.gov

Studies have identified alterations in genes such as TP53, EGR2, NOTCH1, and SF3B1 as potentially playing a role in this compound resistance. mdpi.comashpublications.orghaematologica.org These genes are involved in various cellular processes, and their alteration can impact treatment response and contribute to disease progression. mdpi.comashpublications.orghaematologica.org For example, TP53 aberrations are associated with poor prognosis and can influence the response to BTK inhibitors. ashpublications.orgresearchgate.nettargetedonc.comashpublications.org Genomic and epigenetic changes can lead to the deregulation of anti-apoptotic proteins or the activation of alternative signaling cascades, allowing cancer cells to survive despite BTK inhibition. nih.govmemoinoncology.com

Strategies to Overcome Resistance

Addressing acquired resistance to this compound is a critical area of research. Several strategies are being explored to overcome resistance mechanisms and restore treatment efficacy. ashpublications.orgresearchgate.netnih.gov

One approach involves the use of non-covalent BTK inhibitors, such as pirtobrutinib. mdpi.commdpi.comnih.govhaematologica.orgnih.gov These inhibitors bind to BTK reversibly and can effectively inhibit both wild-type and C481S-mutated BTK. mdpi.comhaematologica.orgmdpi.com Non-covalent inhibitors offer a potential therapeutic option for patients who have developed resistance due to C481 mutations. mdpi.comhaematologica.org However, resistance to non-covalent inhibitors through the emergence of other BTK mutations, such as L528W, has also been observed, highlighting the need for further strategies. ashpublications.orgnih.govhaematologica.org

Another strategy is the use of combination therapies that target multiple pathways simultaneously. iwmf.comashpublications.orgresearchgate.netnih.gov By combining this compound with agents that target alternative signaling pathways (e.g., PI3K inhibitors, BCL-2 inhibitors) or that modulate the tumor microenvironment, it may be possible to overcome BTK-independent resistance mechanisms. iwmf.comashpublications.orgresearchgate.nettargetedonc.comnih.gov For instance, combinations with BCL-2 inhibitors like venetoclax (B612062) are being investigated and show promise in patients who have progressed on BTK inhibitors. nih.govhaematologica.orgtargetedonc.comashpublications.org

Novel approaches, such as the development of BTK degraders (PROTACs), are also being explored. researchgate.netmemoinoncology.comnih.govmdpi.com These molecules are designed to induce the degradation of the BTK protein, potentially overcoming resistance mutations and scaffolding functions of BTK that are not addressed by kinase inhibition alone. researchgate.netmemoinoncology.comnih.govmdpi.com

Furthermore, understanding the clonal evolution of resistance through advanced genomic profiling techniques can help guide treatment decisions and identify emerging resistance mechanisms early. onclive.comashpublications.orghaematologica.orgmemoinoncology.com

Table 2: Strategies to Overcome this compound Resistance

StrategyMechanismExamples / Approaches
Non-covalent BTK InhibitorsInhibit BTK independently of the Cys481 residuePirtobrutinib mdpi.commdpi.comhaematologica.org
Combination TherapiesTarget alternative survival pathways or the tumor microenvironmentCombinations with BCL-2 inhibitors (e.g., venetoclax), PI3K inhibitors ashpublications.orgresearchgate.nettargetedonc.comnih.gov
BTK Degraders (PROTACs)Induce degradation of the BTK proteinNX-2127 (preclinical/early clinical) memoinoncology.commdpi.com
Targeting Upstream/Downstream SignalingInhibit kinases or proteins in bypass pathwaysTargeting SYK, LYN, PI3K, MCL-1 nih.govmemoinoncology.com
Monitoring and Genomic ProfilingIdentify resistance mechanisms and clonal evolution to guide treatmentNext-generation sequencing (NGS), droplet digital PCR (ddPCR) onclive.comashpublications.orgmemoinoncology.com

Combination Therapy Research with Zanubrutinib

Rationale for Combination Approaches

The rationale for combining zanubrutinib (B611923) with other therapeutic agents stems from the understanding of the complex signaling pathways involved in the survival and proliferation of malignant B cells. While BTK inhibition effectively targets a key node in the B-cell receptor signaling pathway, cancer cells can utilize alternative pathways or develop resistance mechanisms. Combining this compound with agents targeting different pathways or cell populations can lead to synergistic effects, potentially resulting in more comprehensive tumor cell eradication and preventing or delaying relapse. Preclinical studies have indicated that this compound can demonstrate synergy with other targeted agents. nih.gov

This compound in Combination with BCL2 Inhibitors (e.g., Venetoclax)

BCL2 inhibitors, such as venetoclax (B612062), target the anti-apoptotic protein BCL2, which is often overexpressed in B-cell malignancies, promoting cell survival. The combination of BTK and BCL2 inhibitors represents a promising strategy to simultaneously target pro-survival signals and induce apoptosis.

Preclinical Synergistic Effects

Preclinical studies have shown synergistic activity between BCL2 inhibitors and BTK inhibitors in chronic lymphocytic leukemia (CLL) models. beonemedinfo.com, beigenemedical.com, nih.gov Research has indicated that ibrutinib (B1684441), a first-generation BTK inhibitor, increased BCL-2 dependence at the mitochondrial level, sensitizing CLL cells to venetoclax. nih.gov this compound, with its higher specificity for BTK compared to ibrutinib, has also demonstrated synergy with venetoclax in preclinical models, achieving synergism in tested cell lines. nih.gov The improved antitumor activity is thought to be due to an increased cytotoxic effect. nih.gov

Clinical Trial Outcomes (e.g., SEQUOIA Arm D)

The synergistic potential observed in preclinical studies has translated into clinical investigation. The combination of this compound and venetoclax has been evaluated in clinical trials for patients with CLL/small lymphocytic lymphoma (SLL). ascopubs.org, ashpublications.org

The SEQUOIA Arm D study (NCT03336333) specifically investigated 24 months of this compound plus venetoclax followed by continuous this compound monotherapy in treatment-naïve patients with CLL/SLL, including those with and without del(17p)/TP53 mutation. ascopubs.org, beigene.com The trial aimed to determine if the combination improved long-term outcomes and included undetectable minimal residual disease (uMRD)-guided stopping criteria. ascopubs.org

Results from the SEQUOIA Arm D trial have demonstrated robust efficacy for the this compound and venetoclax combination. cancernetwork.com With a median study follow-up of 31.2 months, the median progression-free survival (PFS) was not reached in the intention-to-treat population. ascopubs.org The 24-month PFS rate was 92% (95% CI, 85% to 96%). ascopubs.org The objective response rate (ORR) for the total population was 97.4%. cancernetwork.com Notably, the ORR was high regardless of the presence of 17p deletions or TP53 mutations, with rates of 98.5% in patients with these aberrations and 95.7% in those without. cancernetwork.com The complete response (CR) or CR with incomplete hematopoietic recovery (CRi) rate for the total population was 48.3%. cancernetwork.com The best peripheral blood uMRD rate was 59%. cancernetwork.com

The preliminary data from SEQUOIA Arm D presented at the 2024 EHA Congress showed a 100% ORR in response-evaluable patients with high-risk CLL/SLL (with del(17p) and/or TP53 mutations), with a CR/CRi rate of 48%. beigene.com, targetedonc.com The 12- and 24-month PFS estimates in this high-risk group were 95% and 94%, respectively. beigene.com

These clinical outcomes suggest that the combination of this compound and venetoclax is highly effective in achieving deep and durable responses in treatment-naïve CLL/SLL patients, including those with high-risk features. cancernetwork.com

Here is a summary of key efficacy findings from the SEQUOIA Arm D study:

EndpointTotal Population (n=114)Patients with del(17p) and/or TP53 mutation (n=66)Patients without del(17p) and/or TP53 mutation (n=47)
Median Follow-up31.2 months ascopubs.org--
24-month PFS Rate92% (95% CI, 85%-96%) ascopubs.org94% beigene.com89% ashpublications.org
Objective Response Rate (ORR)97.4% cancernetwork.com98.5% cancernetwork.com95.7% cancernetwork.com
Complete Response (CR)/CRi Rate48.3% cancernetwork.com47.0% cancernetwork.com48.9% cancernetwork.com
Best Peripheral Blood uMRD Rate59% cancernetwork.com59% cancernetwork.com60% cancernetwork.com

This compound in Combination with Anti-CD20 Antibodies (e.g., Rituximab (B1143277), Obinutuzumab)

Anti-CD20 antibodies, such as rituximab and obinutuzumab, target the CD20 protein found on the surface of B cells, leading to cell depletion through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). Combining this compound with anti-CD20 antibodies aims to leverage the distinct mechanisms of action to enhance tumor cell killing.

Clinical Trial Designs and Efficacy

Combinations of this compound with anti-CD20 antibodies have been investigated in clinical trials for various B-cell lymphomas. cancer.gov

The ROSEWOOD study (NCT03332017), a phase 2 randomized trial, evaluated this compound plus obinutuzumab compared to obinutuzumab monotherapy in patients with relapsed or refractory (R/R) follicular lymphoma (FL) who had received at least two prior lines of therapy. ascopubs.org, beonemedinfo.com The study met its primary endpoint, demonstrating a superior ORR with the combination. ascopubs.org At a median follow-up of 20.2 months, the ORR by independent central review was 69% for the this compound plus obinutuzumab arm versus 46% for the obinutuzumab monotherapy arm (P = .001). ascopubs.org The complete response rate was 39% with the combination versus 19% with obinutuzumab alone. ascopubs.org The median progression-free survival was significantly longer with the combination, 28.0 months, compared to 10.4 months with obinutuzumab (hazard ratio, 0.50; 95% CI, 0.33 to 0.75; P < .001). ascopubs.org The 18-month duration of response rate was 69% for the combination versus 42% for obinutuzumab. ascopubs.org These results led to the accelerated approval of this compound in combination with obinutuzumab for R/R FL after at least two prior lines of systemic therapy. targetedonc.com

A phase 1b study also investigated this compound in combination with obinutuzumab in patients with R/R or treatment-naïve CLL/SLL and R/R FL, showing the combination was generally well-tolerated and demonstrating early signs of efficacy. beigene.com

Another ongoing phase 3 trial, MAHOGANY (NCT05100862), is comparing this compound plus anti-CD20 antibody (obinutuzumab for FL or rituximab for marginal zone lymphoma) versus lenalidomide (B1683929) plus rituximab in patients with R/R FL or MZL who have received at least one anti-CD20-based regimen. ascopubs.org, beonemedinfo.com This trial aims to further assess the efficacy and safety of this compound-based combinations in these lymphoma subtypes. ascopubs.org

Preliminary data from a phase 2 trial (ChiCTR2300071433) in older patients with newly diagnosed mantle cell lymphoma (MCL) showed that this compound plus obinutuzumab demonstrated efficacy, with an ORR of 100% and a CR rate of 88.9% in patients who completed induction therapy. onclive.com

Here is a summary of key efficacy findings from the ROSEWOOD study:

EndpointThis compound + Obinutuzumab (n=145)Obinutuzumab (n=72)P-value
Overall Response Rate69% ascopubs.org46% ascopubs.org.001 ascopubs.org
Complete Response Rate39% ascopubs.org19% ascopubs.org-
Median Progression-Free Survival28.0 months ascopubs.org10.4 months ascopubs.org<.001 ascopubs.org
18-month DoR Rate69% ascopubs.org42% ascopubs.org-

This compound in Combination with Other Targeted Agents (e.g., MEK inhibitors, BET bromodomain inhibitors, XPO1 antagonists)

Preclinical research has explored the potential for combining this compound with other classes of targeted agents that modulate different signaling pathways crucial for cancer cell growth and survival.

Studies have investigated the combination of this compound with MEK inhibitors, BET bromodomain inhibitors, and XPO1 antagonists. nih.gov Preclinical data in activated B-cell diffuse large B-cell lymphoma (ABC DLBCL) and mantle cell lymphoma (MCL) cell lines have shown synergistic effects when this compound was combined with the MEK inhibitor pimasertib (B605615), the BET bromodomain inhibitor birabresib (B1684437) (OTX-015), and the XPO1 antagonist selinexor (B610770). nih.gov These combinations were found to enhance antitumor activity, believed to be due to increased cytotoxic effects. nih.gov For instance, this compound in combination with pimasertib and venetoclax achieved synergism in all tested cell lines in ibrutinib-sensitive models. nih.gov this compound plus birabresib was synergistic in some cell lines and additive in others, while selinexor showed benefit in several cell lines. nih.gov

While preclinical data suggest potential synergy with these agents, clinical evaluation of this compound in combination with specific MEK inhibitors like selumetinib, BET bromodomain inhibitors, or XPO1 antagonists like selinexor is an area of ongoing or future research. nih.gov, cancer.gov

This compound in Combination with Chemotherapy

Research into combination therapies involving this compound and chemotherapy agents has explored potential synergistic effects and improved outcomes in various hematological malignancies. These investigations aim to leverage the distinct mechanisms of action of Bruton's tyrosine kinase (BTK) inhibition and cytotoxic chemotherapy to enhance therapeutic efficacy.

EndpointThis compound (n=241)Bendamustine (B91647) + Rituximab (n=238)
Disease Progression (at 61.2 months)12.4%41.2%
Estimated 60-month OS Rate85.8%85.0%
Overall Response Rate (ORR)97.5%88.7%
Investigator-Assessed CR or CRi Rate20.7%23.5%

Another combination explored is this compound with R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) in diffuse large B-cell lymphoma (DLBCL). A single-arm, prospective phase 2 trial in China (ChiCTR2100053056) evaluated the efficacy of this compound combined with R-CHOP in newly diagnosed DLBCL patients with extranodal involvement. ashpublications.orgfrontiersin.org In this study, 31 patients received at least 2 cycles of the ZR-CHOP regimen, with 26 completing 6 cycles. ashpublications.org The objective response rate (ORR) was 96% (26/27 evaluable patients), with a complete remission (CR) rate of 44% (12/27). ashpublications.org With a median follow-up of 16.7 months, the 1-year PFS and OS rates were 80.8% and 88.5%, respectively, while the expected 2-year PFS and OS rates were 74.0% and 88.5%, respectively. frontiersin.org

EndpointZR-CHOP (n=27 evaluable)
Objective Response Rate (ORR)96%
Complete Remission (CR) Rate44%
1-year PFS80.8%
1-year OS88.5%
Expected 2-year PFS74.0%
Expected 2-year OS88.5%

Furthermore, a phase 1b trial (NCT04850495) is investigating this compound in combination with R-PolaCHP (rituximab, polatuzumab vedotin, cyclophosphamide, doxorubicin, and prednisone) for newly diagnosed DLBCL. veeva.com This study aims to determine the safety, toxicity profile, and recommended phase 2 dose of this combination, as well as evaluate objective response rate, PFS, and OS. veeva.com

In Waldenstrom Macroglobulinemia (WM), a phase 2 clinical trial (NCT05979948) is evaluating the efficacy and safety of combining this compound, bendamustine, and rituximab (ZBR) as a time-limited treatment for newly diagnosed symptomatic patients. ashpublications.org Patients in this study receive 6 cycles of ZBR. ashpublications.org

These studies highlight ongoing efforts to understand the potential benefits of combining this compound with various chemotherapy backbones across different B-cell malignancies.

Biomarkers in Zanubrutinib Research

Prognostic Biomarkers

Prognostic biomarkers provide information about the likely course of a disease, independent of the treatment received. Several genetic markers have been identified as having prognostic significance in B-cell malignancies treated with BTK inhibitors, including zanubrutinib (B611923).

IGHV Mutation Status

Immunoglobulin heavy-chain variable region (IGHV) mutation status is a well-established prognostic marker in CLL. Patients with unmutated IGHV generally have a worse prognosis compared to those with mutated IGHV when treated with chemoimmunotherapy. In studies evaluating this compound, the progression-free survival (PFS) benefit has been observed regardless of IGHV mutation status onclive.comcllsociety.orgascopubs.org. For instance, in the SEQUOIA trial, prolonged PFS with this compound versus bendamustine (B91647) plus rituximab (B1143277) (BR) was seen in patients with both mutated and unmutated IGHV genes ascopubs.org. The hazard ratio (HR) for mutated versus unmutated IGHV in terms of PFS benefit with this compound was reported as 1.35 (95% CI, 0.76-2.40), suggesting consistent efficacy across both groups onclive.com.

Table 1: Progression-Free Survival Benefit with this compound by IGHV Mutation Status (Based on SEQUOIA Trial)

IGHV StatusHazard Ratio (this compound vs BR)95% Confidence Interval
Mutated0.40Not specified in snippet, but PFS prolonged ascopubs.org
Unmutated0.210.14 to 0.33 ascopubs.org
Regardless of Status1.350.76-2.40 (Mutated vs Unmutated with this compound) onclive.com

TP53 Gene Disruption (Deletion 17p, TP53 Mutation)

Disruptions in the TP53 gene, either through deletion of chromosome 17p (del(17p)) or mutations in the TP53 gene, are associated with aggressive disease and poor outcomes in CLL and MCL, particularly with traditional chemotherapy bloodresearch.or.krnih.gov. These alterations lead to a lack of wild-type TP53, resulting in genomic instability and reduced responsiveness to cytotoxic agents nih.gov.

Research with this compound has investigated its efficacy in patients with TP53 disruptions. In the ALPINE trial comparing this compound with ibrutinib (B1684441) in relapsed or refractory CLL/SLL, this compound demonstrated longer PFS compared with ibrutinib in patients with del(17p)/TP53 mutation (HR = 0.53; 95% CI = 0.31–0.88) bloodresearch.or.krjnccn360.org. In a dedicated cohort of treatment-naïve patients with del(17p) CLL/SLL in the SEQUOIA trial, this compound showed promising results with an estimated 24-month PFS rate of 89% and a 5-year PFS rate of 72.2% (95% CI, 62.4%-79.8%) nih.govjnccn360.orgtargetedonc.com. This suggests that this compound may help overcome the negative prognostic impact of TP53 disruptions onclive.com.

Table 2: Progression-Free Survival Rates with this compound in Patients with del(17p)/TP53 Mutation

Patient PopulationTreatment24-Month PFS Rate5-Year PFS Rate
R/R CLL/SLL with del(17p)/TP53 mutation (ALPINE)This compound72.6% bloodresearch.or.krNot specified in snippet
R/R CLL/SLL with del(17p)/TP53 mutation (ALPINE)Ibrutinib54.6% bloodresearch.or.krNot specified in snippet
Treatment-Naïve CLL/SLL with del(17p) (SEQUOIA Arm C)This compound89% (estimated) jnccn360.org72.2% (95% CI, 62.4%-79.8%) targetedonc.com

MYD88 Mutation Status

Mutations in the MYD88 gene, particularly the MYD88 L265P variant, are common in Waldenström macroglobulinemia (WM) and activate BTK signaling ashpublications.org. MYD88 mutation status can influence outcomes in patients treated with BTK inhibitors ashpublications.org.

In the ASPEN study comparing this compound and ibrutinib in WM, a post-hoc biomarker analysis was performed on patients with mutated (MUT) MYD88 and wild-type (WT) MYD88 ashpublications.orgnih.gov. Patients with MYD88WT WM have historically shown poor outcomes with ibrutinib nih.govnih.gov. In the ASPEN substudy of patients with MYD88WT WM, this compound demonstrated a major response rate of 50% and an 18-month PFS rate of 68% nih.govaacrjournals.org. This suggests that this compound is active in this difficult-to-treat population nih.govaacrjournals.org. While MYD88MUT is generally associated with better outcomes with BTK inhibitors compared to MYD88WT, this compound has shown favorable activity even in the MYD88WT setting ashpublications.orgaacrjournals.orgascopubs.org.

Table 3: Response Rates and PFS with this compound in MYD88 Wild-Type WM (ASPEN Substudy)

OutcomeRate/Estimate
Major Response Rate50% nih.govaacrjournals.org
18-Month PFS Rate68% nih.gov

Predictive Biomarkers for Response and Resistance

Predictive biomarkers help in identifying patients who are likely to respond to a specific treatment or those who may develop resistance. Mutations in the BTK and PLCG2 genes are key predictive biomarkers in the context of BTK inhibitor therapy.

BTK and PLCG2 Mutations

Acquired mutations in the BTK gene, particularly at the C481 residue, are a well-established mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib, acalabrutinib (B560132), and this compound nih.govmdpi.com. These mutations abrogate the covalent binding of the inhibitor to BTK mdpi.com. Mutations in PLCG2, an enzyme downstream of BTK in the B-cell receptor signaling pathway, can also lead to resistance by allowing signaling to bypass BTK inhibition nih.gov.

Studies evaluating this compound have investigated the incidence and role of these mutations. In a genomic analysis from the ALPINE study, the majority of patients with relapsed CLL treated with this compound or ibrutinib did not acquire a BTK or PLCG2 mutation at the time of disease progression onclive.comcancernetwork.com. Among patients who did progress on this compound and had available samples, acquired BTK mutations were observed, including C481 and L528W substitutions nih.govonclive.com. The L528W mutation in BTK appears to be more predominant and occur at a higher variant allele frequency in some cases of this compound resistance compared to the C481 mutation nih.gov. PLCG2 mutations are also observed, sometimes co-existing with BTK mutations nih.gov. The detection of acquired BTK and PLCG2 mutations while on therapy may herald clinical disease progression ashpublications.org.

Minimal Residual Disease (MRD) Assessment and its Role in Treatment Duration

Minimal residual disease (MRD) refers to the small number of cancer cells that remain in the body after treatment, undetectable by standard methods. Achieving undetectable MRD is associated with prolonged PFS and can be used as a biomarker to guide treatment duration in some contexts bjh.benih.gov.

In clinical trials involving this compound, MRD assessment has been explored, particularly in combination regimens. In a phase 2 study (BOVen) combining this compound with venetoclax (B612062) and obinutuzumab in previously untreated CLL/SLL, high rates of undetectable MRD were achieved bjh.benih.gov. Treatment duration in this study was guided by early MRD response, with discontinuation occurring when prespecified undetectable MRD criteria were met in peripheral blood and bone marrow bjh.benih.gov. The study demonstrated that an MRD-driven discontinuation strategy with this combination regimen was feasible and resulted in durable undetectable MRD in a high proportion of patients bjh.benih.gov. MRD is also considered a powerful prognostic marker in MCL and can be incorporated to limit treatment duration with targeted therapies ashpublications.org.

Table 4: Undetectable MRD Rates in BOVen Study (this compound + Venetoclax + Obinutuzumab)

Assessment PointUndetectable MRD Rate (Peripheral Blood and Bone Marrow)
After median 10 cycles (at discontinuation)89% bjh.be
Following median 15.8 months surveillance after treatment94% (in peripheral blood) bjh.be

Emerging Biomarkers from Genomic and Transcriptomic Profiling

Genomic and transcriptomic profiling have become crucial tools in identifying biomarkers that may predict response or resistance to targeted therapies like this compound. Research in various B-cell malignancies has revealed several emerging biomarkers from these analyses.

Studies in Waldenström Macroglobulinemia (WM) have utilized next-generation sequencing (NGS) to analyze pretreatment bone marrow samples, identifying common mutations in genes such as CXCR4, TP53, ARID1A, and TERT. researchgate.netnih.govnih.gov Specifically, mutations in CXCR4 (particularly nonsense mutations) and TP53 have been associated with worse prognosis in patients treated with BTK inhibitors. researchgate.netnih.govnih.govashpublications.org However, this compound treatment has shown more favorable outcomes compared to ibrutinib in patients with CXCR4 mutations or TP53 mutations, suggesting these may serve as predictive biomarkers for differential response between BTK inhibitors. researchgate.netnih.govnih.gov

Table 1: Impact of Select Mutations on Treatment Outcomes in WM (this compound vs. Ibrutinib)

Mutation StatusTreatment GroupVGPR+CR Rate (%)Major Response Rate (MRR) (%)Progression-Free Survival (PFS)Citation
CXCR4 MutantThis compound14.385.7Favorable (HR=0.30, P=0.093) researchgate.netnih.gov
CXCR4 MutantIbrutinib15.453.8Inferior (HR=3.39, P=0.017) researchgate.netnih.gov
TP53 MutantThis compound34.680.8Longer (HR=0.66, P=0.37) researchgate.netnih.gov
TP53 MutantIbrutinib13.663.6Shorter (44.2 months) researchgate.netnih.gov

VGPR+CR: Very Good Partial Response plus Complete Response; HR: Hazard Ratio

In diffuse large B-cell lymphoma (DLBCL), genomic analysis has indicated that mutations in NOTCH2 and TP53 were frequently observed in patients with poor response to this compound-based treatment. frontiersin.orgfrontiersin.org Conversely, the MCD genetic subtype, characterized by double mutations in CD79B and MYD88 (specifically MYD88L265P), has been associated with better response to BTK inhibitors, including this compound. frontiersin.orgtandfonline.com While MYD88L265P mutations were identified in a subset of non-GCB DLBCL patients, response rates did not differ significantly between those with MYD88L265P and those with non-L265P MYD88 mutations. tandfonline.com However, patients with CD79B mutations, either alone or co-occurring with MYD88L265P, showed better response to this compound compared to those with wild-type CD79B. tandfonline.com

Transcriptomic analysis has also provided insights into potential biomarkers. In a study involving patients with COVID-19 respiratory distress treated with this compound, single-cell transcriptome analysis revealed significant downregulation of inflammatory mediators such as IL-6, IL-8, macrophage colony-stimulating factor, macrophage inflammatory protein-1α, and IL-1β, as well as signaling pathways like JAK1, STAT3, and TYK2. frontiersin.orgnih.govresearchgate.net Activation of gamma-delta T cells was also observed. frontiersin.orgnih.govresearchgate.net While this study was in a different disease context, it highlights the potential of transcriptomic profiling to identify the downstream effects of this compound and potential immune-related biomarkers.

Furthermore, transcriptomic sequencing on tumor biopsy specimens from patients with relapsed/refractory large B-cell lymphoma treated with this compound plus tislelizumab has been used to assess the tumor microenvironment. researchgate.netnih.gov Gene expression signatures of T-cell exhaustion were found to be abrogated by this regimen, while tumor-infiltrating M2 macrophages with dysregulated lipid metabolism were associated with poor clinical outcome. researchgate.netnih.gov This suggests that transcriptomic profiling of the tumor microenvironment can identify factors influencing response to this compound-based combinations.

Emerging research into mechanisms of resistance to BTK inhibitors, including this compound, also involves genomic and transcriptomic approaches. While BTK mutations (such as C481S and L528W) and PLCG2 mutations are well-described resistance mechanisms, genomic profiling has identified other potential genes involved, including TP53, ATM, EGR2, SF3B1, NOTCH1, and BIRC3 at progression and relapse. mdpi.com Transcriptomic profiles of resistant cells have shown upregulation of pathways like NF-κB and increased expression of MCL-1. mdpi.commemoinoncology.combiorxiv.org

Table 2: Genomic Alterations and Association with this compound Response/Resistance

Gene/AlterationDisease ContextAssociation with Response/ResistanceCitation
CXCR4 mutationsWaldenström MacroglobulinemiaAssociated with worse prognosis with BTKi, but better outcomes with this compound vs ibrutinib. researchgate.netnih.govnih.govashpublications.org
TP53 mutationsWaldenström MacroglobulinemiaAssociated with worse prognosis with BTKi, but better outcomes with this compound vs ibrutinib. researchgate.netnih.govnih.govashpublications.org
NOTCH2 mutationsRelapsed/Refractory DLBCLAssociated with poor response to this compound-based treatment. frontiersin.orgfrontiersin.org
CD79B mutationsNon-GCB DLBCLAssociated with better response to this compound. frontiersin.orgtandfonline.com
MYD88L265PNon-GCB DLBCLAssociated with better response to BTKi, including this compound (especially with co-occurring CD79B mutations). frontiersin.orgtandfonline.com
BTK mutations (e.g., C481S, L528W)Chronic Lymphocytic Leukemia (resistance)Acquired resistance mechanisms. mdpi.comnih.govmdpi.com
PLCG2 mutationsChronic Lymphocytic Leukemia (resistance)Acquired resistance mechanisms. mdpi.comnih.govmdpi.com
MCL-1 upregulationChronic Lymphocytic Leukemia (resistance)Associated with resistance. mdpi.commemoinoncology.combiorxiv.org

These findings underscore the growing importance of integrating genomic and transcriptomic data to identify biomarkers that can inform patient selection, predict response, monitor for resistance, and guide the development of combination therapies in the context of this compound treatment.

Emerging Research and Future Directions

Investigation of Zanubrutinib (B611923) in Novel Indications

Current investigations include clinical trials examining this compound in combination with other drugs for various B-cell malignancies. nih.gov For example, studies are underway to assess its efficacy when combined with agents like obinutuzumab and venetoclax (B612062). nih.gov The well-tolerated safety profile and established mechanism of action make this compound a compelling candidate for evaluation in other malignancies beyond its current approvals. nih.gov Trials are also exploring its role in upfront therapy for conditions like mantle cell lymphoma (MCL). nih.gov

Long-Term Efficacy and Safety Data Collection and Analysis

Long-Term Efficacy of this compound in Relapsed/Refractory Mantle Cell Lymphoma (Median Follow-up: 35.3 months)
Efficacy EndpointResult95% Confidence Interval (CI)
Overall Response Rate (ORR)83.7%74.2% - 90.8%
Complete Response (CR) Rate77.9%N/A
Median Progression-Free Survival (PFS)33.0 months19.4 - Not Evaluable
36-Month Progression-Free Survival (PFS) Rate47.6%36.2% - 58.1%
36-Month Overall Survival (OS) Rate74.8%63.7% - 83.0%

Final analysis of the MAGNOLIA (BGB-3111-214) trial in patients with relapsed/refractory marginal zone lymphoma (MZL) also provides long-term insights. With a median follow-up of 27.4 months, the ORR as assessed by an independent review committee was 68%, with a 26% CR rate. The median duration of response was not reached, and the 24-month PFS rate was 65%.

Real-World Evidence Studies

Real-world evidence (RWE) studies are essential for validating the findings of clinical trials in broader, more diverse patient populations encountered in routine clinical practice. These studies provide insights into treatment patterns, effectiveness, and safety outside the controlled environment of a clinical trial.

Several real-world studies have been conducted on this compound, particularly in patients with chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). One multicenter retrospective study in China with 322 patients demonstrated that the real-world efficacy of this compound monotherapy is consistent with clinical trial data. drugbank.com After a median follow-up of 25.0 months, 79.7% of patients remained on treatment. drugbank.com The 24-month real-world progression-free survival (rwPFS) rates were 95.9% for first-line treatment, 90.8% for second-line, and 78.9% for third-line or greater. drugbank.com

Another real-world analysis from US community oncology practices showed that for patients with CLL/SLL who switched from acalabrutinib (B560132) to this compound, the duration of therapy was longer with this compound, suggesting it may offer improved treatment durability. researchgate.net These findings align with other US real-world datasets that indicate longer persistence with this compound compared to other covalent BTK inhibitors. researchgate.net

Advanced Methodologies in this compound Research

To further elucidate the mechanisms of action and optimize the therapeutic use of this compound, researchers are beginning to employ advanced computational methodologies.

Network Pharmacology Approaches

Network pharmacology is an approach that analyzes the complex interactions between drugs, targets, and biological pathways. A recent study utilized network pharmacology to investigate the combined effect of this compound and pterostilbene, a natural compound, in Acute Lymphoblastic Leukemia (ALL). researchgate.net By analyzing over 12,000 genes associated with ALL, the study identified key hub proteins such as LYN, BTK, MYD88, and SYK as critical for leukemia progression. researchgate.net The analysis revealed that this compound and pterostilbene complement each other by targeting crucial pathways like B-cell receptor signaling, thereby inhibiting leukemia cell growth and promoting apoptosis. researchgate.net This approach highlights the potential of network pharmacology to identify synergistic drug combinations and understand their underlying mechanisms. researchgate.net

Application of Machine Learning and Artificial Intelligence

Machine learning (ML) and artificial intelligence (AI) are powerful tools that can analyze large, complex datasets to identify patterns and make predictions, offering transformative potential in drug discovery and development. nih.govnih.gov

In the context of this compound research, a study on its combination with pterostilbene for ALL used machine learning models to detect synergistic interactions between the two compounds, showing a high predictive accuracy of over 85%. researchgate.net This suggests that ML can be instrumental in identifying effective combination therapies. researchgate.net

Unresolved Research Questions and Future Studies

Despite the significant advances with this compound, several research questions remain, which are guiding the direction of future studies.

A key area of ongoing research is the development of resistance to covalent BTK inhibitors, including this compound. mdpi.com Understanding the molecular mechanisms of resistance is critical for developing strategies to overcome it. nih.gov This includes the investigation of non-covalent BTK inhibitors and combination therapies that target alternative signaling pathways. mdpi.commdpi.com

Future studies will continue to focus on optimizing treatment combinations. nih.gov Identifying the most effective and tolerable combination regimens for different B-cell malignancies is a high priority. mdpi.com This includes combining this compound with other targeted agents, such as BCL-2 inhibitors like venetoclax, and monoclonal antibodies. nih.gov

Furthermore, determining the optimal placement of this compound in treatment sequences for various lymphomas is an ongoing area of investigation. Head-to-head comparisons with other novel agents will be necessary to refine treatment algorithms. youtube.com Finally, research into biomarkers that can predict response to this compound or identify patients at higher risk for specific side effects will be crucial for personalizing therapy and maximizing patient outcomes.

Q & A

Q. What methodologies validate this compound-specific biomarkers for minimal residual disease (MRD) monitoring?

  • Methodological Answer :
  • Develop allele-specific PCR or NGS assays targeting BTK mutation hotspots. Validate assay sensitivity (<10^-5) using dilution series of mutated cell lines. Correlate MRD negativity with long-term outcomes in prospective cohorts. Cross-validate findings with flow cytometry or PET-CT imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.